molecular formula C8H13NO3 B13481886 2-Formamido-5-methylhex-4-enoic acid

2-Formamido-5-methylhex-4-enoic acid

Katalognummer: B13481886
Molekulargewicht: 171.19 g/mol
InChI-Schlüssel: NSYWXLIPBFOGHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Formamido-5-methylhex-4-enoic acid is an organic compound with the molecular formula C8H13NO3 It is a derivative of hexenoic acid, characterized by the presence of a formamido group and a methyl group on the hexenoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formamido-5-methylhex-4-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylhex-4-enoic acid.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Formamido-5-methylhex-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The compound can participate in substitution reactions where the formamido group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

2-Formamido-5-methylhex-4-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Formamido-5-methylhex-4-enoic acid involves its interaction with molecular targets and pathways within biological systems. The formamido group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methylhex-4-enoic acid: A precursor in the synthesis of 2-Formamido-5-methylhex-4-enoic acid.

    2-Amino-5-methylhex-4-enoic acid: A related compound with an amino group instead of a formamido group.

Uniqueness

This compound is unique due to the presence of both a formamido group and a methyl group on the hexenoic acid backbone

Eigenschaften

Molekularformel

C8H13NO3

Molekulargewicht

171.19 g/mol

IUPAC-Name

2-formamido-5-methylhex-4-enoic acid

InChI

InChI=1S/C8H13NO3/c1-6(2)3-4-7(8(11)12)9-5-10/h3,5,7H,4H2,1-2H3,(H,9,10)(H,11,12)

InChI-Schlüssel

NSYWXLIPBFOGHJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCC(C(=O)O)NC=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.